molecular formula C27H24N2O3S2 B12138230 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12138230
M. Wt: 488.6 g/mol
InChI Key: JUWZEPRLVQCKTK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione family, characterized by a five-membered lactam ring fused with a diketone moiety. Its structure includes:

  • A hydroxy(thiophen-2-yl)methylidene group at position 4, introducing sulfur-based electronic effects and hydrogen-bonding capacity.
  • A 4-tert-butylphenyl group at position 5, enhancing lipophilicity and steric bulk.

The compound’s molecular formula is C₃₁H₂₈N₂O₃S₂ (estimated molecular weight: ~564.7 g/mol), with a planar geometry that facilitates interactions with biological targets like enzymes or receptors. Its synthesis typically involves multi-step reactions, including condensation of benzothiazole precursors with pyrrolidine intermediates under acid-catalyzed conditions .

Properties

Molecular Formula

C27H24N2O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O3S2/c1-15-7-12-18-20(14-15)34-26(28-18)29-22(16-8-10-17(11-9-16)27(2,3)4)21(24(31)25(29)32)23(30)19-6-5-13-33-19/h5-14,22,31H,1-4H3

InChI Key

JUWZEPRLVQCKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H24N2O2S
  • Molecular Weight : 396.51 g/mol
  • IUPAC Name : (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural components allow for effective binding to enzyme active sites, potentially leading to reduced enzymatic activity.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. This is likely due to its ability to disrupt cell wall synthesis or interfere with metabolic processes in microbial cells.
  • Antioxidant Properties : The presence of phenolic and thiophene moieties may contribute to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity

A study reported that derivatives similar to the target compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 μg/mL . These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a benzothiazole derivative demonstrated potent anticancer activity against human breast cancer cells (MCF-7) with an IC50 value of 15 μM . This suggests a potential pathway for investigating the anticancer properties of our target compound.

Antioxidant Activity

In vitro assays have shown that related compounds possess significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases . The hydroxy group in the structure is particularly noted for enhancing antioxidant capacity.

Case Studies and Research Findings

A review of literature reveals several important findings related to the biological activity of compounds structurally related to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione:

StudyCompound TestedActivityMIC/IC50 Value
Benzothiazole DerivativeAntibacterial10 µg/mL against S. aureus
Similar Pyrrolidine DerivativeAnticancerIC50 = 15 µM against MCF-7
Hydroxy-substituted CompoundAntioxidantSignificant in vitro activity

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine core with multiple functional groups that enhance its reactivity and biological activity. The presence of the hydroxy(thiophen-2-yl)methylidene moiety suggests potential for diverse interactions within biological systems.

Preliminary studies indicate that compounds similar to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit various biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Cytotoxic Effects : Evaluation of cytotoxicity on cell lines has revealed promising results, suggesting potential for cancer therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialPseudomonas aeruginosa, E. coliMIC = 0.21 μM
CytotoxicityHaCat, Balb/c 3T3 cellsPromising cytotoxic effects

Therapeutic Applications

Given its structural complexity and biological activity, the compound holds promise for various therapeutic applications:

  • Antimicrobial Agents : Its effectiveness against specific bacterial strains positions it as a candidate for developing new synthetic antimicrobial agents.
  • Cancer Therapy : The cytotoxic properties observed in cell lines suggest potential use in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their differences are summarized below:

Compound Name / ID Substituents Key Structural Differences Biological Activity
Target Compound - 6-methyl-1,3-benzothiazole
- 4-tert-butylphenyl
- Thiophene-hydroxy
Reference compound for comparison Predicted: Anti-cancer, enzyme inhibition (e.g., kinases)
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl) - 6-ethyl-benzothiazole
- 4-methoxyphenyl
Ethyl group increases steric hindrance; methoxy enhances polarity Antimicrobial, anti-inflammatory
(4E)-5-(3-chlorophenyl)-1-(6-ethoxy-benzothiazol-2-yl) - 3-chlorophenyl
- 6-ethoxy-benzothiazole
Chlorine improves electrophilicity; ethoxy group modulates solubility Antitumor, neuroprotective
(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-phenyl - Furan-hydroxy
- Phenyl
Furan vs. thiophene alters electronic properties; lacks benzothiazole Antioxidant, limited enzymatic activity
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-benzothiazol-2-yl) - 3,4-dimethoxyphenyl
- 6-ethyl-benzothiazole
Methoxy groups increase polarity; ethyl reduces metabolic stability Broad-spectrum: anti-cancer, anti-inflammatory

Key Findings from Comparative Studies

Benzothiazole Modifications :

  • The 6-methyl group in the target compound enhances metabolic stability compared to 6-ethyl or 6-ethoxy analogues, which are more prone to oxidative degradation .
  • Thiophene vs. Furan : The thiophene moiety in the target compound provides stronger electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets compared to furan derivatives .

Aryl Substituent Effects :

  • 4-tert-butylphenyl (target) increases lipophilicity (logP ~4.2) compared to 4-methoxyphenyl (logP ~3.1) or 3-chlorophenyl (logP ~3.5), favoring membrane penetration .
  • Polar groups (e.g., methoxy, hydroxy) in other analogues improve water solubility but reduce blood-brain barrier permeability .

Biological Activity Trends: Compounds with thiophene-hydroxy groups (target, ) show superior kinase inhibition (IC₅₀: 0.8–2.1 µM) compared to furan-based analogues (IC₅₀: >10 µM) . 4-tert-butylphenyl confers selective cytotoxicity against cancer cells (e.g., HeLa: IC₅₀ = 1.5 µM) while sparing non-cancerous lines (IC₅₀ >20 µM) .

Research Implications

The target compound’s synergistic combination of benzothiazole, thiophene, and tert-butylphenyl groups distinguishes it from simpler derivatives. Its balanced lipophilicity and electronic profile make it a promising candidate for:

  • Targeted cancer therapies (e.g., kinase inhibitors).
  • Anti-inflammatory agents via COX-2 or NF-κB pathway modulation .

Further studies should explore its pharmacokinetics and in vivo efficacy to validate computational predictions.

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